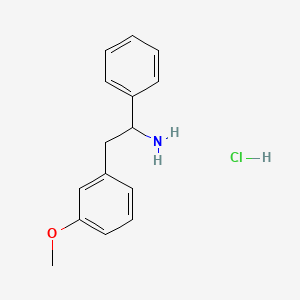

![molecular formula C9H18N2O B2858839 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol CAS No. 1860240-14-7](/img/structure/B2858839.png)

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

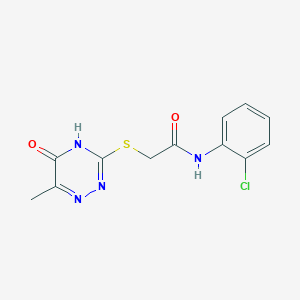

“2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol” is a compound that is related to the quasi-spherical molecule 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco), which is often chosen to prepare switchable materials with a high phase transition temperature .

Synthesis Analysis

The synthesis of similar molecules involves reacting 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with equimolar amounts of HClO4 or HReO4 in aqueous solution . The developed synthesis method allowed obtaining products with a high yield (≥96%) .Molecular Structure Analysis

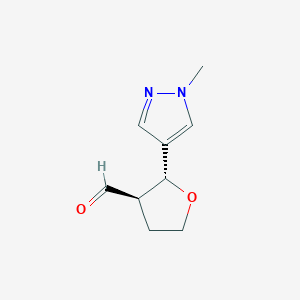

The InChI code for this compound is 1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 . This indicates that the compound has a molecular weight of 170.25 .Chemical Reactions Analysis

The reaction of 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with HClO4 or HReO4 results in compounds with high phase-transition points . These compounds exhibit switchable phase transition and dielectric anomalies .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Switchable Phase Transition Materials

The molecule 1,4-diazabicyclo[3.2.2]nonane, which is similar to 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol, has been used to prepare switchable materials with high phase transition temperatures . Two compounds with high phase-transition points were isolated, in which one-dimensional cationic chains were connected by different types of hydrogen bonds .

Dielectric Anomalies

Compounds derived from 1,4-diazabicyclo[3.2.2]nonane exhibited dielectric anomalies . Differential scanning calorimetry and dielectric-permittivity measurements revealed these properties .

Second-Harmonic-Generation Properties

One of the compounds derived from 1,4-diazabicyclo[3.2.2]nonane showed a reversible second-harmonic-generation effect . This property is often used in laser technology for frequency doubling .

Third-Generation Ionic Liquids

Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a molecule similar to 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol, have been synthesized . These ionic liquids are considered third-generation designs due to their intended biological activity .

Plant-Protection Products

The ionic liquids mentioned above have high potential applications as plant-protection products . They exhibited higher herbicidal activity against certain plants at a lower dose compared to a commercial preparation .

Insect Deterrents

The same ionic liquids also exhibited different effects as antifeedants on various insect species . The best results were obtained against beetles belonging to the granary weevil species .

Mecanismo De Acción

Mode of Action

The mode of action of 2-(1,4-Diazabicyclo[32It is known that this compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,4-Diazabicyclo[32Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-(1,4-Diazabicyclo[32More research is needed to understand the specific effects of this compound .

Propiedades

IUPAC Name |

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEJMZIKFNNFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)